6-Chloro-5-isopropoxypyrimidin-4-amine
Description
6-Chloro-5-isopropoxypyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 6, an isopropoxy (O-iPr) group at position 5, and an amine at position 3. Pyrimidines with halogen and alkoxy substituents often exhibit unique electronic and steric properties, influencing reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
6-chloro-5-propan-2-yloxypyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3O/c1-4(2)12-5-6(8)10-3-11-7(5)9/h3-4H,1-2H3,(H2,9,10,11) |
InChI Key |
HZKJGIMGLMRAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CN=C1Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Chloro-5-isopropoxypyrimidin-4-amine with structurally related pyrimidine derivatives, focusing on substituents, physical properties, and applications.
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., NO2 in ) increase electrophilicity, facilitating nucleophilic substitution. Alkoxy groups (e.g., OCH3 in , O-iPr in target compound) enhance solubility in organic solvents but may reduce metabolic stability in vivo. Halogens (Cl, I) improve binding affinity in drug-receptor interactions but may introduce toxicity concerns .
Steric Considerations :
- Bulky substituents like isopropoxy (O-iPr) or methylsulfanyl (S-CH3) can hinder reactions at adjacent positions, requiring optimized synthetic conditions .
Applications :
- Pharmaceutical intermediates : Methoxy and methyl-substituted pyrimidines (e.g., ) are prioritized for scalable synthesis.
- Crystallography : Iodo-substituted derivatives (e.g., ) aid in heavy-atom phasing for structure determination.
Research Findings and Data
Contradictions and Gaps in Literature
- Contradictions : Some studies prioritize nitro or iodo substituents for reactivity , whereas others focus on alkoxy groups for solubility . The optimal substituent depends on application-specific requirements.
- Gaps : Direct data on the biological activity, toxicity, and synthetic yields of This compound are absent, necessitating further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
